N(2)-succinyl-L-arginine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

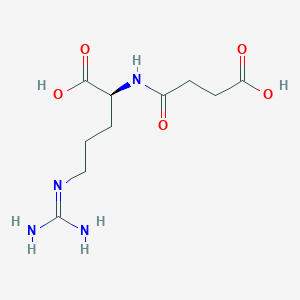

N2-Succinoylarginine is a N-acyl-amino acid.

N2-Succinoylarginine is a natural product found in Caenorhabditis elegans with data available.

An alkylating agent having a selective immunosuppressive effect on BONE MARROW. It has been used in the palliative treatment of chronic myeloid leukemia (MYELOID LEUKEMIA, CHRONIC), but although symptomatic relief is provided, no permanent remission is brought about. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), busulfan is listed as a known carcinogen.

Wissenschaftliche Forschungsanwendungen

N(2)-succinyl-L-arginine is an N-acyl-L-arginine that results from the condensation of the alpha-amino group of L-arginine with a carboxy group of succinic acid . It is a metabolite found in Escherichia coli .

Scientific Research Applications

l-Arginine Supplementation in Severe Asthma

Research has explored the effects of L-arginine supplementation on asthma exacerbations. A study involving 50 subjects found that L-arginine intervention did not significantly decrease asthma exacerbations in the overall cohort . However, higher citrulline levels and a lower arginine availability index (AAI) were associated with higher fractional exhaled nitric oxide (FeNO) . A higher AAI correlated with fewer exacerbation events. The eicosanoid prostaglandin H2 (PGH2) and Nα-acetyl-l-arginine were identified as potential predictive biomarkers in clinical trials involving interventions in the arginine metabolome .

L-Arginine Metabolism and Arthritis

Studies suggest that the amino acid L-arginine can inhibit arthritis, block osteoclast formation, and protect against inflammatory bone loss by switching glycolysis to oxidative phosphorylation in inflammatory osteoclasts .

L-Arginine in Cardiovascular Health

L-arginine has shown promise in improving cardiovascular health through nitric oxide (NO) synthesis, which enhances endothelial-dependent vasodilation and vascular health, especially in elderly women . Supplementation with L-arginine may benefit individuals with conditions like hypertension, atherosclerosis, and coronary heart disease . Studies indicate L-arginine can provide useful information for differentiating patients with pulmonary arterial hypertension .

L-Arginine and Hypoxia

L-arginine's effectiveness has been studied in conditions of hypoxia, with research focusing on nitric oxide's role in modulating physiological reactivity to hypoxia .

L-Arginine in Muscle Blood Flow

L-citrulline, which can increase L-arginine levels, may modestly improve muscle blood flow during submaximal exercise in older men .

L-Arginine and Intraocular Pressure

Research indicates that hydrophilic L-arginine can reduce intraocular pressure, suggesting its potential use in glaucoma therapy .

L-Arginine Biosynthesis

L-arginine is a semi-essential amino acid with applications in food flavoring and the pharmaceutical industry . Environmentally friendly and economically feasible biotechnology has become an important task . The N-acetylglutamate kinase (NAGK) encoded by the argB gene is feedback inhibited by L-arginine in C. glutamicum .

N2-succinylornithine

Pseudomonas aeruginosa mutants unable to use L-arginine as a carbon and nitrogen source were also affected in L-ornithine utilization . These mutants were impaired in enzymes converting N2-succinylornithine to glutamate and succinate, indicating that the arginine succinyltransferase pathway can be used for ornithine catabolism .

Data Tables and Case Studies

Because the query requested data tables and case studies, the following tables from search results are included.

Effectiveness of L-arginine in clinical conditions

| Summarised data of preclinical and clinical studies of arginine/citrulline supplementation in adults and children | Improved endogenous NO regulation in cardiovascular diseases via endothelial function correction | Synthesis of NO from arginine/citrulline | |

| Patients with pulmonary arterial hypertension | L-arginine and the L-arginine/ADMA ratio were lower in pulmonary arterial hypertension patients | L-arginine provided useful information in differentiating patients with pulmonary arterial hypertension diseases | |

| Male and female rats with pulmonary arterial hypertension (monocrotaline sc, 60/kg b.b.) during nicotinamide (500 mg/kg, 7th day) and L-arginine supplementation (2.5% solution, drinking water, 7th day) | Protective effects on myocardial function and prevention of histopathological changes in pulmonary arteries | Clinical efficacy of supplementation via prevention of pulmonary arterial hypertension in a gender-dependent way | |

| Patients with type 2 diabetes mellitus different ages, oral supplementation with L-arginine 5 g/day for 14 days | No changes in glycaemia and lipidogram levels, decreased systolic, diastolic, and mean arterial pressure in elderly women, improved vasoreactivity | L-arginine as a precursor of NO synthesis improved endothelial-dependent vasodilatation and vascular/microvascular health in elderly women with or without type 2 diabetes mellitus | |

| Older adult patients, short-term supplementation with l-citrulline (6 g day −1 for 14 days) | Modest improvement of muscle blood flow during submaximal exercise in older men | Possibility of L-citrulline to increase the L-arginine level | |

| Glaucoma mouse models, precision glaucoma therapy, hydrophilic L-arginine | Intraocular pressure reduction | NO decreased high intraocular pressure |

Plasma arginine pathway metabolites during treatment

Change in pattern of arginine-related pathway metabolites in the treatment versus placebo phase.

n = 46.

Top 10 metabolites with different temporal profiles in FeNO groups during treatment period

Eigenschaften

CAS-Nummer |

2478-02-6 |

|---|---|

Molekularformel |

C10H18N4O5 |

Molekulargewicht |

274.27 g/mol |

IUPAC-Name |

2-(3-carboxypropanoylamino)-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C10H18N4O5/c11-10(12)13-5-1-2-6(9(18)19)14-7(15)3-4-8(16)17/h6H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H4,11,12,13) |

InChI-Schlüssel |

UMOXFSXIFQOWTD-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |

Kanonische SMILES |

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.